2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide
CAS No.: 1096841-08-5
Cat. No.: VC5962318
Molecular Formula: C8H17N3O
Molecular Weight: 171.244
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1096841-08-5 |
---|---|
Molecular Formula | C8H17N3O |
Molecular Weight | 171.244 |
IUPAC Name | 2-amino-N-(1-methylpiperidin-4-yl)acetamide |
Standard InChI | InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6,9H2,1H3,(H,10,12) |
Standard InChI Key | WKHFGQLWQPTVJR-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)NC(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted with a methyl group at the 1-position and an acetamide group at the 4-position. The acetamide side chain features a primary amine, enhancing its capacity for hydrogen bonding and molecular recognition. This configuration is critical for its interactions with biological targets, such as enzymes and receptors, which are often sensitive to stereoelectronic effects.
Physicochemical Parameters
Key properties of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide are summarized in Table 1.
Table 1: Molecular and Physical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 171.24 g/mol |
CAS Registry Number | 1096841-08-5 |
Appearance | Liquid |
Assay Purity | ≥99.0% |
Storage Conditions | Dry, cool, ventilated environment |
The compound’s liquid state at room temperature suggests moderate intermolecular forces, while its solubility profile remains partially characterized. Limited aqueous solubility is inferred from its hydrophobic piperidine core, though experimental data are pending .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide typically involves multi-step organic reactions. A common approach includes:
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Piperidine Ring Formation: Cyclization of appropriate precursors, such as aminocarbonyl compounds, under catalytic conditions.
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Acetamide Functionalization: Coupling the piperidine intermediate with acetylating agents, followed by amine group introduction.
While specific reaction conditions are proprietary, analogous methods for related acetamides emphasize the use of coupling reagents (e.g., EDC/HOBt) and bases (e.g., triethylamine) to facilitate amide bond formation .
Analytical Characterization
Post-synthesis, the compound is validated using spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): Confirms hydrogen and carbon environments, verifying substituent positions.
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Infrared (IR) Spectroscopy: Identifies functional groups via characteristic absorption bands (e.g., N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹).
Biological and Medicinal Applications
Research Use Cases
In commercial and academic settings, 2-Amino-N-(1-methyl-piperidin-4-yl)-acetamide serves as:
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A pharmacological probe to map receptor binding sites.
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A precursor for synthesizing derivatives with enhanced bioactivity .
Parameter | Details |
---|---|
Personal Protective Equipment | Gloves, goggles, lab coat, respirator |
Storage | Sealed container, separate from oxidizers |
Spill Management | Absorb with inert material, ventilate area |
Research Status and Future Directions
Current Knowledge Gaps
While preliminary data highlight its bioactivity, critical questions remain unresolved:
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Mechanism of Action: Specific molecular targets (e.g., GPCRs, ion channels) are unconfirmed.
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties require elucidation.
Emerging Opportunities
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Structure-Activity Relationship (SAR) Studies: Modifying the piperidine or acetamide groups to optimize potency and selectivity.
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Therapeutic Repurposing: Evaluating efficacy in neglected diseases or combination therapies.
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